4-Bromo-2-ethynyl-1-fluorobenzene
Overview
Description
4-Bromo-2-ethynyl-1-fluorobenzene is an organic compound with the molecular formula C₈H₄BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, an ethynyl group at the second position, and a fluorine atom at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethynyl-1-fluorobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via a halogen exchange reaction, where a suitable fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) is used.
Ethynylation: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethynyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in further substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Sonogashira Coupling: The ethynyl group can undergo coupling reactions with aryl or vinyl halides to form substituted alkynes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or thiourea (NH₂CSNH₂).
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts (e.g., CuI) in the presence of a base such as triethylamine (Et₃N).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional halogen atoms.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophilic groups such as amines or thiols.
Sonogashira Coupling: Substituted alkynes with extended conjugation.
Scientific Research Applications
4-Bromo-2-ethynyl-1-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: It is used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethynyl-1-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. For example, in electrophilic aromatic substitution, the electron-donating ethynyl group and the electron-withdrawing fluorine atom influence the reactivity of the benzene ring. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethynyl-2-fluorobenzene: Similar structure but different substitution pattern.
1-Bromo-4-ethynylbenzene: Lacks the fluorine substituent.
4-Ethynyl-α,α,α-trifluorotoluene: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
4-Bromo-2-ethynyl-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
4-bromo-2-ethynyl-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXICCZXXOLXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698074 | |
Record name | 4-Bromo-2-ethynyl-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657427-46-8 | |
Record name | 4-Bromo-2-ethynyl-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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